N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide
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Overview
Description
N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide is a complex organic compound that features a benzotriazole moiety linked to a thiazole ring via a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide typically involves the reaction of benzotriazole with thiazole derivatives under controlled conditions. One common method includes the use of formamide as a solvent and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole and thiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the thiazole ring, while substitution reactions can introduce various functional groups onto the benzotriazole or thiazole rings .
Scientific Research Applications
N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also contribute to the compound’s biological effects by interacting with cellular components .
Comparison with Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)formamide
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- Thiazolidinone benzotriazole derivatives
Comparison: N-[4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide is unique due to the presence of both benzotriazole and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c17-7-12-11-13-8(6-18-11)5-16-10-4-2-1-3-9(10)14-15-16/h1-4,6-7H,5H2,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAYLOMMECGMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=CSC(=N3)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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